6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

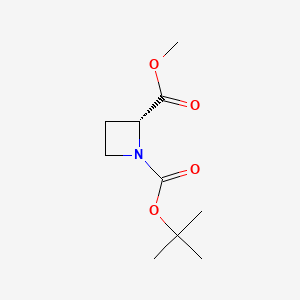

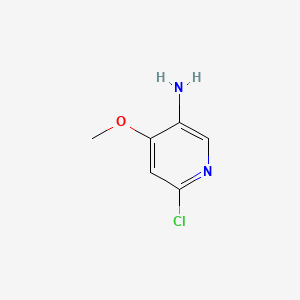

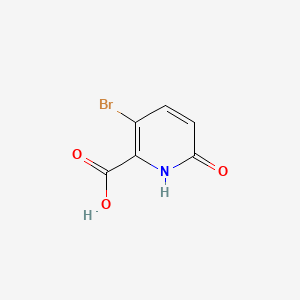

“6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H6N4O3 . It is related to 6-hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, which has a similar structure .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a carboxylic acid group and a hydroxy group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.17 . Its melting point is between 238-241 degrees Celsius .Scientific Research Applications

Pyrimidine Derivatives in Anti-inflammatory Activities

Pyrimidine derivatives, including compounds similar to 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid, have been extensively studied for their pharmacological effects. These compounds display a range of activities, such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory effects. The anti-inflammatory properties are attributed to their inhibitory responses against the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. Detailed structure-activity relationship (SAR) analyses provide insights into designing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Tautomerism and Molecular Interaction Studies

The study of tautomerism in pyrimidine bases, related to this compound, underlines the significance of molecular interactions on tautomeric equilibria. These interactions play a crucial role in altering the stability of tautomeric forms, which is essential for understanding the biochemical pathways and mutagenic potentials of nucleic acid bases. This research is pivotal for insights into the molecular biology and genetic variations influencing life processes (Person et al., 1989).

Synthesis and Biological Activity of Pyrimidine Derivatives

The synthesis of pyrimidoquinolines from barbituric acid and its thio analogues, which share a structural resemblance to this compound, showcases the biological potency these compounds hold. This research provides a pathway for the development of pyrimidine-based molecules with significant therapeutic importance, underlining the versatility of pyrimidine derivatives in medicinal chemistry (Nandha Kumar et al., 2001).

Structure-Activity Relationships in Pyrimidine Derivatives

Exploring the structure-activity relationships of pyrimidine derivatives uncovers their vast biological and pharmacological activities. This research emphasizes the influence of substituent positioning on the pyrimidine nucleus in exhibiting antimicrobial, anticancer, anti-inflammatory, and various other activities. It signifies the potential of pyrimidine as a lead molecule in developing diverse therapeutic agents (Natarajan et al., 2022).

Pyrimidine Derivatives as Pharmacologically Active Compounds

The review of pyrimidine derivatives illustrates their wide-ranging pharmacological activities, making the pyrimidine core a promising scaffold for new biologically active compounds. These substances have shown antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This analysis is crucial for the ongoing search and design of compounds with desired pharmacological activities, highlighting the significant role of pyrimidine derivatives in developing new medicines (Chiriapkin, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in collagen synthesis. This suggests that 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid may also interact with this enzyme or related targets.

Biochemical Pathways

Given the potential target of this compound, it may affect the biochemical pathway of collagen synthesis . By inhibiting collagen prolyl-4-hydroxylase, the compound could reduce the production of collagen, a key component of connective tissues. This could have downstream effects on tissue remodeling and fibrosis.

Properties

IUPAC Name |

6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGWIMFCVCSBIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209773 |

Source

|

| Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261079-77-9 |

Source

|

| Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)

![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)